molecular formula C26H39NO7S B1242556 epothilone E CAS No. 201049-37-8

epothilone E

Cat. No. B1242556
CAS RN: 201049-37-8
M. Wt: 509.7 g/mol
InChI Key: FCCNKYGSMOSYPV-OKOHHBBGSA-N
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Description

Epothilone E is a member of the epothilones class, which are potential cancer drugs . They prevent cancer cells from dividing by interfering with tubulin . Epothilones were originally identified as metabolites produced by the soil-dwelling myxobacterium Sorangium cellulosum . The chemical formula of Epothilone E is C26H39NO7S, and its molecular mass is 509.66 g/mol .


Synthesis Analysis

Epothilones were discovered as metabolites produced by Sorangium cellulosum . The structure of epothilone A was determined in 1996 using x-ray crystallography . Enzymatic synthesis of epothilone A glycosides has been reported . The purified YjiC enzyme was incubated with epothilone A and UDP-D-glucose in a lab-scale reaction mixture at 37°C for 3 h .


Molecular Structure Analysis

The Epo structure consists of a 16-membered lactone macrocycle, which includes an epoxide between C12 and C13, a ketone at C5, and a thiazole moiety in a side chain at C15 .


Chemical Reactions Analysis

The principal mechanism of the epothilone class is the inhibition of the microtubule function . Microtubules are essential to cell division, and epothilones, therefore, stop cells from properly dividing .


Physical And Chemical Properties Analysis

Epothilone E is a natural 16-membered macrolide cytotoxic compound . It is produced by the metabolism of the cellulose-degrading myxobacterium Sorangium cellulosum .

Scientific Research Applications

Anticancer Drug Development

Epothilone E is a natural cytotoxic compound that has shown promise in the development of novel anticancer drugs. It operates similarly to paclitaxel by inducing tubulin polymerization and apoptosis, but with lower susceptibility to tumor resistance mechanisms . This makes it particularly effective against refractory tumors, and it has been found to be superior to paclitaxel in many respects .

Treatment of Triple-Negative Breast Cancer (TNBC)

There is robust evidence suggesting that the treatment of TNBC can be improved using derivatives of epothilone E. Ixabepilone plus capecitabine or utidelone in combination with capecitabine have shown improved outcomes in TNBC patients . These findings highlight the potential of epothilone E derivatives in targeted cancer therapy.

Antibody-Drug Conjugate (ADC) Payloads

Epothilone E and its analogs have been investigated for their potential as payloads in ADCs, which are targeted cancer therapies that deliver cytotoxic drugs directly to tumor cells. The development of epothilone E analogs equipped with linker functionality aims to improve metabolic and chemical stability, making them suitable for use in ADCs .

Targeted Delivery Mechanisms

The synthesis of octreotide-epothilone conjugates is an innovative approach to target epothilone E into cells that overexpress somatostatin receptors 2 and 5. This targeted delivery mechanism could enhance the efficacy of epothilone E in treating specific types of cancer .

Overcoming Drug Resistance

Epothilone E’s mechanism of action involves the stabilization of microtubules, which can overcome resistance to other drugs that target tubulin. This property is particularly valuable in the treatment of cancers that have developed resistance to first-line treatments .

Synthesis of New Derivatives

Recent synthetic strategies have led to the creation of new epothilone E derivatives with improved activity against refractory tumors. These derivatives are being compared to existing drugs like ixabepilone or taxol, with the aim of developing more effective anticancer agents .

Mechanism of Action

Target of Action

Epothilone E, like other members of the epothilone class, primarily targets microtubules . Microtubules are essential to cell division, and epothilones prevent cells from properly dividing by interfering with tubulin . Specifically, Epothilone E binds to the αβ-tubulin heterodimer subunit , which is the same binding site as paclitaxel .

Mode of Action

Upon binding to the αβ-tubulin heterodimer subunit, Epothilone E decreases the rate of αβ-tubulin dissociation, thus stabilizing the microtubules . Furthermore, it has been shown to induce tubulin polymerization into microtubules without the presence of GTP . This results in the formation of microtubule bundles throughout the cytoplasm .

Biochemical Pathways

The principal biochemical pathway affected by Epothilone E is the microtubule function . By inhibiting this function, Epothilone E stops cells from properly dividing . This mechanism of action is similar to that of paclitaxel . The metabolic biosynthetic potency of Epothilone E by Aspergillus fumigatus, an endophyte of Catharanthus roseus, raises the hope for commercial Epothilone E production .

Result of Action

The result of Epothilone E’s action is cytotoxicity and eventually cell apoptosis . It causes cell cycle arrest at the G2-M transition phase . Epothilone E possesses the same biological effects as paclitaxel both in vitro and in cultured cells . It is active against refractory tumors, being superior to paclitaxel in many respects .

Action Environment

The action of Epothilone E can be influenced by environmental factors. For instance, the metabolic biosynthetic potency of Epothilone E by Aspergillus fumigatus, an endophyte of Catharanthus roseus, suggests that the production of Epothilone E can be influenced by the growth conditions of the producing organism . .

Future Directions

Epothilones, including epothilone E, are regarded as potential anticancer agents . They have shown promise in preclinical results and clinical studies . Future research may focus on the synthesis of new epothilone derivatives with improved activity against refractory tumors .

properties

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-3-[(E)-1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-8,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO7S/c1-14-7-6-8-18-20(33-18)10-19(15(2)9-17-13-35-22(12-28)27-17)34-23(30)11-21(29)26(4,5)25(32)16(3)24(14)31/h9,13-14,16,18-21,24,28-29,31H,6-8,10-12H2,1-5H3/b15-9+/t14-,16+,18+,19-,20-,21-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCNKYGSMOSYPV-OKOHHBBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CO)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

epothilone E

CAS RN

201049-37-8
Record name Epothilone E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201049378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPOTHILONE E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK5H6YZZ8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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